4-Bromo-1-butanol

Catalog No.
S560684
CAS No.
33036-62-3
M.F
C4H9BrO
M. Wt
153.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-butanol

CAS Number

33036-62-3

Product Name

4-Bromo-1-butanol

IUPAC Name

4-bromobutan-1-ol

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

InChI

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2

InChI Key

SIJLYRDVTMMSIP-UHFFFAOYSA-N

SMILES

C(CCBr)CO

Canonical SMILES

C(CCBr)CO

4-Bromo-1-butanol is an organic compound with the molecular formula C₄H₉BrO and a molecular weight of approximately 153.02 g/mol. This compound features a bromine atom attached to the fourth carbon of a butanol chain, making it a primary alcohol. Its structural formula can be represented as Br(CH₂)₄OH, indicating the presence of both a hydroxyl group (-OH) and a bromine atom on the butane backbone. 4-Bromo-1-butanol appears as a colorless to yellow liquid that is hygroscopic and sensitive to light and moisture .

4-Bromo-1-butanol is considered a harmful substance []. Safety data sheets (SDS) from chemical suppliers indicate that it can cause irritation to skin and eyes upon contact and may be harmful if swallowed [, ]. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following the guidelines outlined in the SDS [, ].

Primary Application: Cross-Electrophile Coupling and Tandem Metallacycle Formation

4-Bromo-1-butanol's primary application in scientific research lies in its ability to act as a reactant for the synthesis of tetrasubstituted alkenes. This is achieved through a two-step process involving cross-electrophile coupling and tandem metallacycle formation [].

  • Cross-electrophile coupling: This reaction involves the coupling of two different electrophilic (electron-deficient) species to form a new carbon-carbon bond. 4-Bromo-1-butanol serves as the source of one of these electrophilic species, the bromo (Br) group at its terminal end [].
  • Tandem metallacycle formation: This subsequent step involves the formation and subsequent cleavage of a metal-containing ring (metallacycle) intermediate. This ring formation is crucial for directing the reaction towards the desired tetrasubstituted alkene product [].

The specific details of the reaction mechanism and reaction conditions involved in this process can vary depending on the chosen catalysts and desired product structure. However, the essential role of 4-Bromo-1-butanol as a versatile building block for the synthesis of complex alkenes remains consistent [].

Other Potential Applications

While the primary application of 4-Bromo-1-butanol lies in the synthesis of alkenes, ongoing research continues to explore its potential utility in other areas of scientific research. These include:

  • As a solvent: Due to its polarity and boiling point, 4-Bromo-1-butanol may be investigated as a potential solvent in various chemical reactions, particularly those involving polar compounds [].
  • As a precursor for other functional groups: The bromo group present in 4-Bromo-1-butanol can be readily converted into other functional groups through various chemical transformations. This opens possibilities for its use as a starting material for the synthesis of diverse organic molecules [].
, primarily due to the reactivity of its bromine atom and hydroxyl group. Notable reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. For instance, when treated with sodium, it can produce an alcohol through an S_N2 mechanism, forming a carbanion intermediate .
  • Formation of Ethers: It can react with 3,4-dihydro-2H-pyran in the presence of Amberlyst 15 catalyst to form 2-(4-bromo-butoxy)-tetrahydro-pyran .
  • Dehydrobromination: Under certain conditions, it can lose hydrogen bromide to form alkenes.

Several methods exist for synthesizing 4-Bromo-1-butanol:

  • Bromination of Butanol: The most straightforward method involves the bromination of 1-butanol using bromine or phosphorus tribromide.
  • Alkylation Reactions: It can be synthesized through alkylation reactions involving bromoalkanes and alcohols.
  • Hydrolysis of Bromoalkenes: Another method includes the hydrolysis of bromoalkenes under acidic conditions.

These methods vary in complexity and yield, with bromination being the most commonly employed technique due to its simplicity and efficiency.

4-Bromo-1-butanol has several applications in organic synthesis:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Precursor for Tetrahydropyranyl Ethers: It is used to prepare tetrahydropyranyl ethers, which are valuable in organic synthesis .
  • Solvent and Reagent: The compound is also utilized as a solvent and reagent in laboratory settings.

Several compounds share structural similarities with 4-Bromo-1-butanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-BromobutaneC₄H₉BrBromine at the first carbon; no hydroxyl group.
2-BromobutaneC₄H₉BrBromine at the second carbon; different reactivity profile.
3-Bromobutan-1-olC₄H₉BrOHydroxyl group at the first carbon; different stereochemistry.
ButanolC₄H₁₀ONo halogen; serves as a comparison for alcohol properties.

Uniqueness of 4-Bromo-1-butanol

4-Bromo-1-butanol is unique due to its combination of both bromine and hydroxyl functionalities on a butane chain, allowing for versatile chemical reactivity not found in simpler alcohols or bromoalkanes. This dual functionality enhances its utility as an intermediate in organic synthesis while also potentially imparting specific biological activities that warrant further investigation.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.89%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.11%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

33036-62-3

Wikipedia

4-Bromo-1-butanol

Dates

Modify: 2023-08-15

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